1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea
Description
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea is a benzothiazole-derived urea compound characterized by a trifluoromethoxy (-OCF₃) substituent at the 6-position of the benzothiazole core. This electron-withdrawing group enhances the compound's metabolic stability and influences its binding affinity to biological targets, such as kinases and enzymes . The urea linker (-NHCONH-) bridges the benzothiazole moiety to other aromatic or alkyl groups, enabling interactions with hydrophobic and hydrogen-bonding regions in target proteins. This structural framework is prevalent in medicinal chemistry for designing inhibitors against diseases like cancer, neurodegenerative disorders, and bacterial infections .
Properties
IUPAC Name |
[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2S/c10-9(11,12)17-4-1-2-5-6(3-4)18-8(14-5)15-7(13)16/h1-3H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIGUOBSFOCBGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The 6-trifluoromethoxy-substituted benzothiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thiourea derivatives. For 6-trifluoromethoxybenzothiazol-2-amine, the starting material is 4-(trifluoromethoxy)aniline. This aniline derivative reacts with α-bromoacetophenone in the presence of thiourea under reflux conditions to form the thiazole ring. The reaction mechanism proceeds through nucleophilic attack of the thioamide group on the α-carbon of the ketone, followed by cyclization and aromatization (Scheme 1).
Key Reaction Conditions
Functionalization of the 6-Position
In cases where 4-(trifluoromethoxy)aniline is unavailable, post-synthetic modification of a preformed benzothiazole may be employed. For example, 6-methoxybenzothiazol-2-amine can undergo O-demethylation using aluminum chloride (AlCl₃) to yield 6-hydroxybenzothiazol-2-amine, which is subsequently trifluoromethylated with trifluoromethyl iodide (CF₃I) under basic conditions. This method, however, requires stringent control of reaction stoichiometry to avoid over-alkylation.
Urea Linkage Formation
Carbonyldiimidazole (CDI)-Mediated Coupling
The urea moiety is introduced via activation of the benzothiazol-2-amine with 1,1'-carbonyldiimidazole (CDI), followed by reaction with an isocyanate or amine nucleophile. For 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea, the protocol involves:
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Activation Step : Treatment of 6-(trifluoromethoxy)benzothiazol-2-amine with CDI in anhydrous tetrahydrofuran (THF) to form the imidazolecarboxamide intermediate.
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Nucleophilic Attack : Reaction of the intermediate with ammonium hydroxide or urea under reflux to yield the target compound (Scheme 2).
Optimized Parameters
Isocyanate-Based Methods
Alternative routes employ preformed isocyanates. For example, 6-(trifluoromethoxy)benzothiazol-2-amine reacts with phenyl isocyanate in dichloromethane (DCM) at room temperature to form the urea derivative. This method avoids the use of CDI but requires strict moisture control to prevent isocyanate hydrolysis.
Structural Modifications and Optimization
Substituent Effects on Reactivity
The electron-withdrawing trifluoromethoxy group at the 6-position influences reaction kinetics. Comparative studies of analogous compounds (e.g., 6-methoxy, 6-iodo) reveal that electron-deficient benzothiazoles exhibit slower CDI activation rates but higher urea yields due to reduced side reactions.
Table 1. Yields of Urea Derivatives with Varying 6-Substituents
| 6-Substituent | Activation Time (h) | Urea Yield (%) |
|---|---|---|
| -OCH₃ | 3.5 | 82 |
| -CF₃ | 5.0 | 78 |
| -I | 4.2 | 75 |
Purification and Characterization
Crude products are purified via recrystallization from ethanol/water mixtures. Structural confirmation relies on:
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¹H-NMR : Distinct signals for the urea NH protons (δ 9.0–10.5 ppm) and trifluoromethoxy group (δ 4.3–4.5 ppm).
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HRMS : Molecular ion peaks matching the calculated mass for C₉H₆F₃N₃O₂S.
Challenges and Mitigation Strategies
Side Reactions
Competitive formation of biuret byproducts may occur during CDI activation. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiazoles, including 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that modifications in the benzothiazole structure could enhance cytotoxicity against cancer cells .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial effects. It has shown activity against a range of bacterial and fungal pathogens. The minimal inhibitory concentration (MIC) values suggest that this compound could serve as a lead structure for developing new antimicrobial agents .
Neuroprotective Effects
In neuropharmacology, compounds similar to this compound have been studied for their neuroprotective properties. Riluzole, a related compound, is already used in clinical settings to treat amyotrophic lateral sclerosis (ALS). Research into the mechanism of action suggests that these compounds may modulate glutamate release and protect neuronal cells from excitotoxicity .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's ability to induce programmed cell death .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial activity of various benzothiazole derivatives, including this compound, was assessed against Staphylococcus aureus and Candida albicans. The study reported MIC values ranging from 25 to 100 µg/mL, indicating promising potential for further development into therapeutic agents .
Mechanism of Action
The exact mechanism of action of riluzolamide is not fully understood. it is believed to exert its effects through several pathways:
Inhibition of Glutamate Release: 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea may inhibit the release of glutamate, a neurotransmitter involved in excitotoxicity.
Inactivation of Sodium Channels: The compound can inactivate voltage-dependent sodium channels, reducing neuronal excitability.
Interaction with Receptors: This compound may interact with kainate and NMDA receptors, which are involved in excitatory neurotransmission.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl substituents enhance target binding and metabolic stability due to their electronegativity and resistance to oxidation .
- Biological Specificity : Trifluoromethyl derivatives (e.g., FabK inhibitors) show superior antibacterial potency compared to trifluoromethoxy analogs, likely due to increased lipophilicity .
- Toxicity Profiles : Sulfonamide/methoxy-substituted benzothiazoles exhibit low toxicity in vivo, making them suitable for anticancer applications .
Urea Linker Modifications
The urea moiety's flexibility and hydrogen-bonding capacity are critical for activity:
Key Observations :
- Phenyl-Urea : Enhances π-π stacking with aromatic residues in kinase active sites .
- Alkyl-Urea : Improves solubility and reduces toxicity by introducing polar groups .
Pharmacokinetic and Toxicity Profiles
- Trifluoromethoxy Derivatives : Demonstrated stability in microsomal assays but require optimization for blood-brain barrier penetration in neurodegenerative applications .
- Sulfonamide/Methoxy Derivatives : Low acute toxicity (LD₅₀ > 500 mg/kg in mice) and favorable pharmacokinetics support their use in cancer therapy .
- Trifluoromethyl Derivatives : Potent antibacterial activity but may require structural tweaking to mitigate cytotoxicity .
Biological Activity
1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea, also known by its CAS number 1251166-23-0, is a compound of increasing interest due to its potential biological activities. This document aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Formula : CHFNOS
Molecular Weight : 273.21 g/mol
Synonyms : Riluzolamide, N-[6-(Trifluoromethoxy)-2-benzothiazolyl]urea
Synthesis
The synthesis of this compound typically involves the reaction of 6-trifluoromethoxy-benzothiazole with isocyanates. This method allows for the formation of various derivatives that may enhance biological activity. The synthesis pathways often utilize solvents like dichloromethane or tetrahydrofuran under reflux conditions to facilitate the reaction .
Antitumor Activity
Research indicates that compounds derived from benzothiazole structures exhibit significant antitumor properties. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives tested against human cancer cell lines demonstrated IC values in the low micromolar range, suggesting potent antitumor activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | UO-31 (renal cancer) | 5.66 |
| Related Benzothiazole Derivative | SNB-75 (CNS cancer) | 5.84 |
| Related Benzothiazole Derivative | SR (leukemia) | 5.44 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study assessing antibacterial activity against Gram-positive and Gram-negative bacteria, it was found that certain derivatives exhibited broad-spectrum activity, although less effective than standard antibiotics like streptomycin and ceftazidime .
Immunosuppressive Effects
In immunological assays, some derivatives were tested for their ability to suppress T-cell proliferation. The most active compounds in this category displayed IC values significantly lower than traditional immunosuppressants such as azathioprine . This suggests potential applications in autoimmune diseases or organ transplantation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications:
- Trifluoromethoxy Group : Enhances lipophilicity and may improve cellular uptake.
- Aryl Substituents : Varying the aryl groups attached to the urea moiety has been shown to affect potency; halogen substitutions generally increase activity.
Research has established that specific substitutions on the benzothiazole ring can lead to enhanced selectivity and efficacy against targeted biological pathways .
Case Studies
- Neuroprotective Effects : In models of ischemia/reperfusion injury, related compounds have demonstrated significant neuroprotective effects, reducing neuronal injury and oxidative stress markers .
- Antitumor Efficacy in Vivo : Preclinical trials involving mouse models have indicated that certain derivatives possess substantial antitumor efficacy, warranting further investigation into their mechanisms of action and potential clinical applications .
Q & A
Q. What are the established synthetic routes for 1-(6-(Trifluoromethoxy)benzo[d]thiazol-2-yl)urea, and what are the critical parameters for optimizing yield?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core followed by urea coupling. A common approach includes:
- Step 1 : Cyclization of substituted anilines with thiourea derivatives under acidic conditions to form the benzo[d]thiazol-2-amine intermediate.
- Step 2 : Introduction of the trifluoromethoxy group via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 3 : Urea formation using carbodiimide-mediated coupling with an isocyanate or via reaction with phosgene equivalents . Key parameters : Temperature control during cyclization (e.g., 80–100°C), solvent polarity for urea coupling (e.g., DMF or THF), and stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm the benzothiazole scaffold and urea linkage. The trifluoromethoxy group shows distinct F NMR signals at ~-55 to -60 ppm.
- HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity (>95%), while high-resolution mass spectrometry validates molecular weight.
- X-ray crystallography : Used to resolve ambiguous structural features, such as hydrogen bonding in the urea moiety .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Engineering controls : Work in a fume hood to avoid inhalation of fine particles.
- Waste disposal : Neutralize urea derivatives with aqueous acid (e.g., 1M HCl) before disposal .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what are its theoretical targets?
- Molecular docking : Screen against kinases or enzymes (e.g., COX-2) using software like AutoDock Vina. The trifluoromethoxy group enhances hydrophobic interactions in binding pockets.
- QSAR studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with activity trends observed in analogous compounds .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Standardized assays : Replicate studies using consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds.
- Meta-analysis : Compare datasets from multiple sources, adjusting for variables like solvent (DMSO vs. ethanol) or incubation time.
- Mechanistic studies : Use knockout cell lines to confirm target specificity .
Q. How does the trifluoromethoxy group influence the compound’s reactivity in multi-step syntheses?
- Electronic effects : The -OCF group is strongly electron-withdrawing, which can deactivate the benzothiazole ring toward electrophilic substitution.
- Steric effects : Its bulkiness may hinder coupling reactions, necessitating bulky ligands in palladium-catalyzed steps.
- Solution : Optimize catalysts (e.g., Pd(PPh)) and use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).
- Prep-HPLC : Employ C18 columns with isocratic elution (acetonitrile/water, 0.1% TFA).
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to isolate high-purity crystals .
Methodological Guidance
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Variable groups : Modify the urea substituent (e.g., aryl vs. alkyl) and benzothiazole substituents (e.g., halogens, nitro groups).
- Biological endpoints : Test against panels of cancer cell lines (e.g., NCI-60) and microbial strains (e.g., S. aureus).
- Data analysis : Use clustering algorithms (e.g., PCA) to identify key structural determinants of activity .
Q. What in vitro assays are most reliable for evaluating its potential as an antimicrobial agent?
- MIC assays : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
- Time-kill kinetics : Monitor bactericidal effects over 24 hours.
- Biofilm disruption : Use crystal violet staining to quantify biofilm biomass reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
